

Application Notes and Protocols for Flow Cytometry Analysis Using BAY38-7690

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Compound of Interest

Compound Name: BAY38-7690

Cat. No.: B15566139

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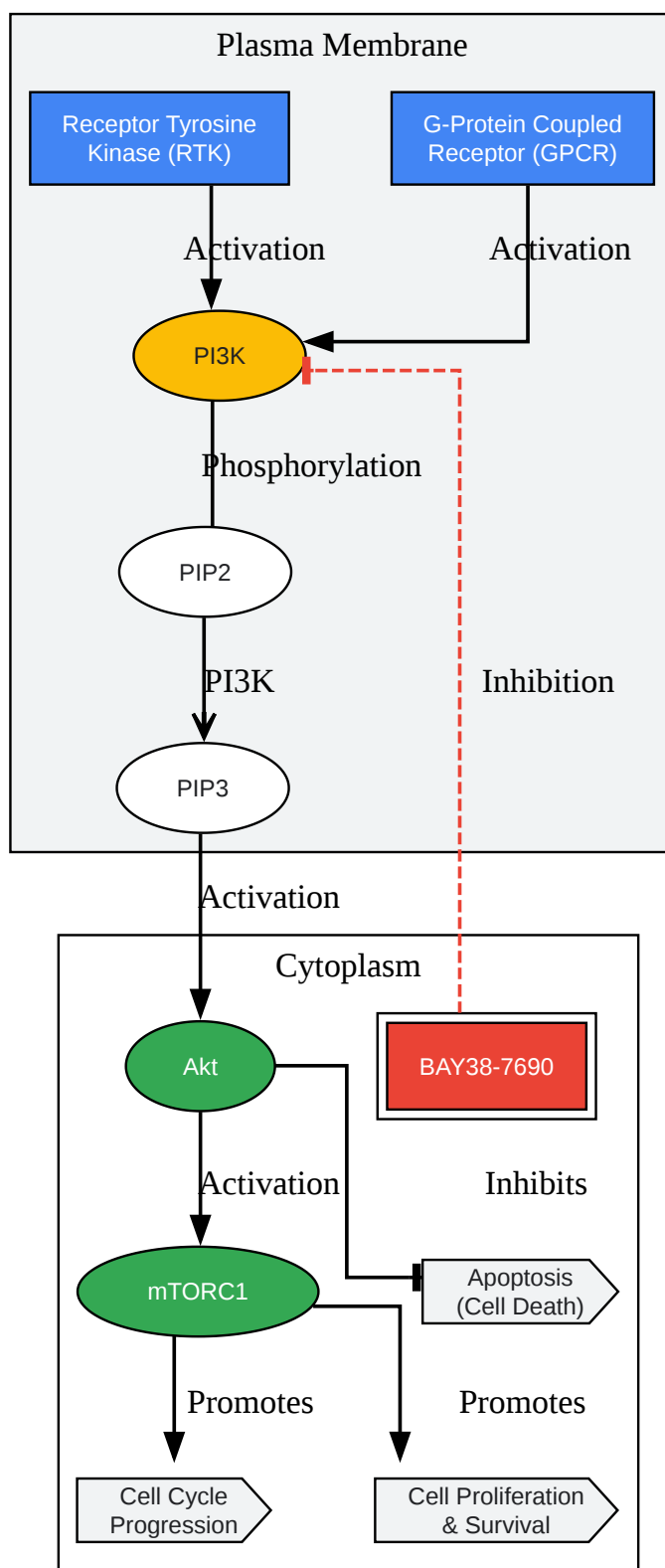
For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY38-7690, also known as copanlisib, is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K α and PI3K δ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. **BAY38-7690** exerts its anticancer effects by blocking this pathway, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of targeted therapies like **BAY38-7690**, allowing for the precise quantification of their effects on the cell cycle and apoptosis.

Mechanism of Action of BAY38-7690

BAY38-7690 is an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , γ , and δ), with nanomolar IC₅₀ values. By inhibiting PI3K, **BAY38-7690** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This reduction in PIP₃ levels at the cell membrane leads to decreased recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent inactivation of the Akt/mTOR signaling cascade results in the modulation of downstream effectors that control cell cycle progression and apoptosis.



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Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of **BAY38-7690**.

Data Presentation

The following tables summarize the quantitative effects of **BAY38-7690** on various cancer cell lines as determined by in vitro assays.

Table 1: In Vitro Potency of **BAY38-7690** (Copanlisib) Against PI3K Isoforms

PI3K Isoform	IC50 (nM)
PI3K α	0.5
PI3K β	3.7
PI3K δ	0.7
PI3K γ	6.4

Data compiled from published literature.

Table 2: Anti-proliferative Activity of **BAY38-7690** (Copanlisib) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
KPL-4	Breast Cancer (PIK3CA mutant, HER2+)	1.8
BT-474	Breast Cancer (PIK3CA mutant, HER2+)	5.3
T47D	Breast Cancer (PIK3CA mutant)	6.9
MCF7	Breast Cancer (PIK3CA mutant)	26
SK-BR-3	Breast Cancer (HER2+)	30
MDA-MB-231	Breast Cancer (PIK3CA wild-type)	880
NCI-H446	Small Cell Lung Cancer	~50
NCI-H187	Small Cell Lung Cancer	~20
AMO-1	Multiple Myeloma	~10
MOLP-8	Multiple Myeloma	~10

IC50 values represent the concentration of **BAY38-7690** required to inhibit cell proliferation by 50% and are compiled from various studies.

Table 3: Effect of **BAY38-7690** (Copanlisib) on Cell Cycle Distribution in Multiple Myeloma Cells

Treatment	Cell Line	% of Cells in G0/G1 Phase	% of Cells in S Phase
Vehicle Control	AMO-1	51%	35%
100 nM BAY38-7690 (24h)	AMO-1	65%	22%
Vehicle Control	MOLP-8	53%	33%
100 nM BAY38-7690 (24h)	MOLP-8	68%	19%

Data adapted from a study on multiple myeloma cell lines, showing a G0/G1 phase arrest.[\[1\]](#)

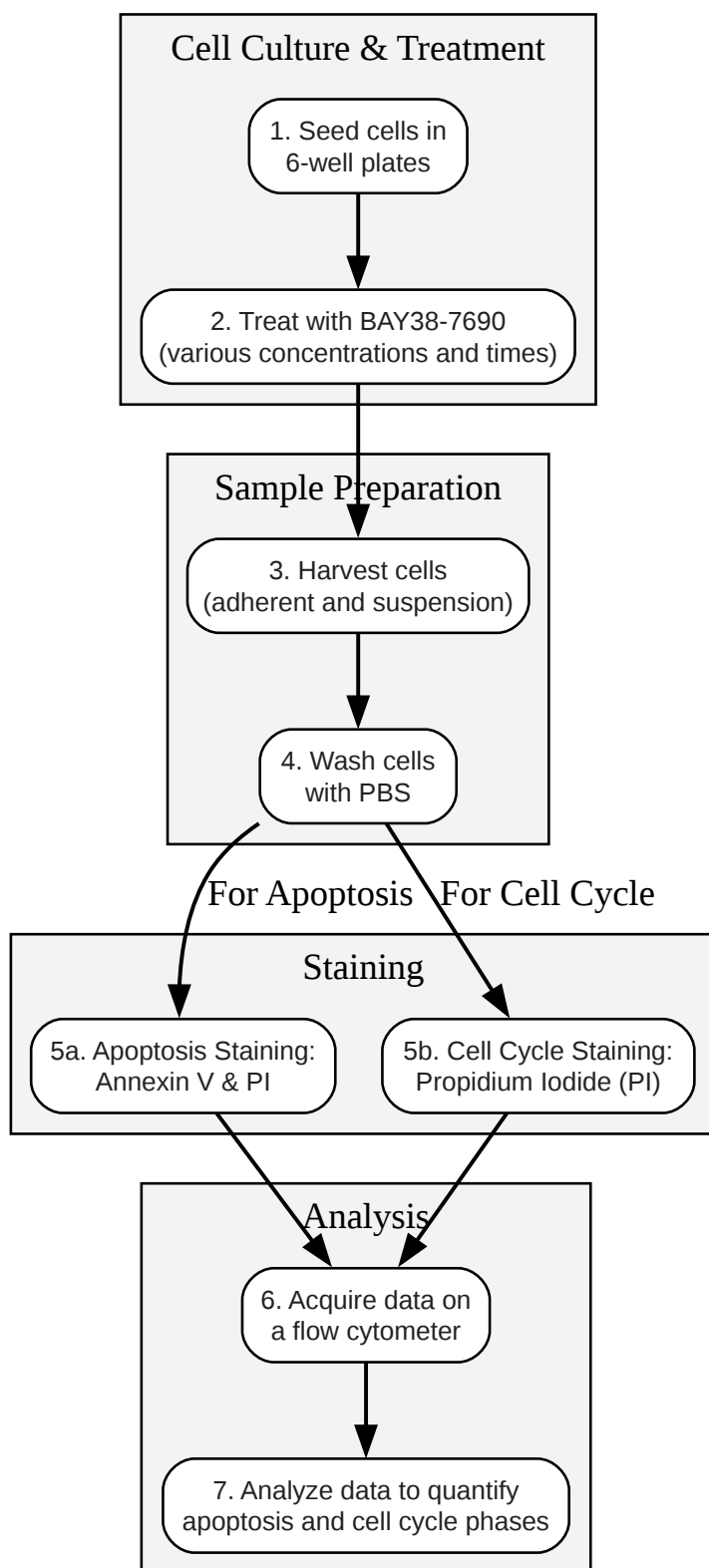
Table 4: Induction of Apoptosis by **BAY38-7690** (Copanlisib) in Merkel Cell Carcinoma

Treatment	Cell Line	% of Apoptotic Cells (Sub-G1)
Vehicle Control	MCC-3	~5%
50 nM BAY38-7690 (24h)	MCC-3	~20%
Vehicle Control	MCC-9	~3%
50 nM BAY38-7690 (24h)	MCC-9	~15%

Data is representative of findings from a study on Merkel cell carcinoma, indicating an increase in the sub-G1 population, which is a marker of apoptosis.[\[2\]](#)

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry after treatment with **BAY38-7690**.



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Figure 2: General experimental workflow for flow cytometry analysis of apoptosis and cell cycle.

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cancer cell line of interest
- **BAY38-7690** (Copanlisib)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), ice-cold
- Annexin V Binding Buffer (10X)
- Annexin V-FITC (or other fluorescent conjugate)
- Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
- 6-well tissue culture plates
- Flow cytometry tubes
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Allow cells to adhere overnight if applicable.

- Inhibitor Treatment: Treat cells with the desired concentrations of **BAY38-7690** (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Cell Harvesting:
 - Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
 - Suspension cells: Collect the cells directly from the culture flask.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Staining:
 - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube immediately before analysis.
 - Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
 - Collect data for at least 10,000 events per sample.

Data Interpretation:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

- Cancer cell line of interest
- **BAY38-7690** (Copanlisib)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), ice-cold
- 70% Ethanol, ice-cold
- PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
- 6-well tissue culture plates
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

- Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the apoptosis protocol.
- Cell Fixation:
 - Wash the cells once with ice-cold PBS.
 - Resuspend the cell pellet in 500 μ L of ice-cold PBS.
 - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
 - Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
 - Wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 μ L of PI Staining Solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer using a linear scale for the PI signal.
 - Collect data for at least 20,000 events per sample.
 - Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The presence of a sub-G1 peak can also indicate apoptotic cells.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of the PI3K inhibitor **BAY38-7690** on cancer cells using

flow cytometry. By quantifying the induction of apoptosis and alterations in cell cycle progression, researchers can gain valuable insights into the mechanism of action of this and other targeted therapies, aiding in the development of more effective cancer treatments.

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